molecular formula C11H16N2O2 B1284602 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide CAS No. 926222-63-1

3-Amino-N-(2-methoxyethyl)-2-methylbenzamide

Cat. No.: B1284602
CAS No.: 926222-63-1
M. Wt: 208.26 g/mol
InChI Key: PLAZZRAIFGPTRU-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyethyl)-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a benzamide derivative, characterized by the presence of an amino group, a methoxyethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Amidation: The 2-methylbenzoic acid is converted to 2-methylbenzamide through an amidation reaction using ammonia or an amine.

    Amination: The 2-methylbenzamide undergoes a nitration reaction to introduce a nitro group at the 3-position, forming 3-nitro-2-methylbenzamide.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon), resulting in 3-amino-2-methylbenzamide.

    Alkylation: Finally, the amino group is alkylated with 2-methoxyethyl chloride in the presence of a base (e.g., sodium hydroxide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base (e.g., sodium hydride) and an appropriate alkyl or aryl halide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

3-Amino-N-(2-methoxyethyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(2-methoxyethyl)benzamide: Lacks the methyl group at the 2-position.

    3-Amino-N-(2-ethoxyethyl)-2-methylbenzamide: Contains an ethoxyethyl group instead of a methoxyethyl group.

    3-Amino-N-(2-methoxyethyl)-2-ethylbenzamide: Contains an ethyl group at the 2-position instead of a methyl group.

Uniqueness

3-Amino-N-(2-methoxyethyl)-2-methylbenzamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxyethyl group can enhance its solubility and bioavailability, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-N-(2-methoxyethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-9(4-3-5-10(8)12)11(14)13-6-7-15-2/h3-5H,6-7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZZRAIFGPTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588293
Record name 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926222-63-1
Record name 3-Amino-N-(2-methoxyethyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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